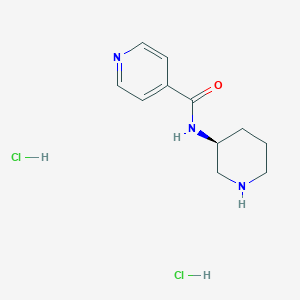

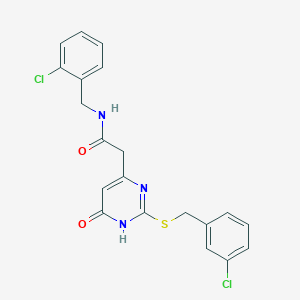

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, also known as Y-27632, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It was first discovered in 2000 and has since been used in various scientific research applications due to its ability to modulate cellular functions.

Applications De Recherche Scientifique

Applications in Synthesis of N-Heterocycles

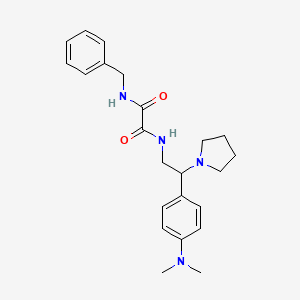

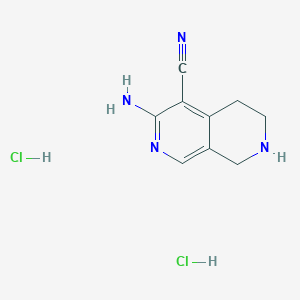

Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives, playing a significant role in the asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds form the structural motif of numerous natural products and therapeutically relevant compounds, demonstrating the importance of chiral auxiliaries in medicinal chemistry for creating structurally diverse and biologically active molecules (Philip et al., 2020).

Insecticidal Activity and Mode of Action

The Piperaceae family, which includes compounds similar in structure to (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, demonstrates significant insecticidal activity. The insecticidal properties of Piper spp. are attributed to secondary plant compounds like piperamides, which offer a unique and promising source of biopesticide material. These compounds have been effective against various pests, indicating the potential of piperidine derivatives in developing new, environmentally friendly insecticides (Scott et al., 2007).

Potential in CNS Drug Synthesis

The search for functional chemical groups that could lead to novel central nervous system (CNS) acting drugs has highlighted the significance of heterocycles with nitrogen, such as pyridine and piperidine derivatives. These compounds are central to synthesizing a wide range of CNS active drugs due to their diverse effects, ranging from depression to euphoria to convulsion, demonstrating the vast potential of piperidine derivatives in CNS pharmacology (Saganuwan, 2017).

Role in Heterocyclic Compound Synthesis

Enaminoketones, and their derivatives, including piperidine and pyridine-based structures, are vital for synthesizing various heterocycles. These compounds serve as crucial intermediates for creating pyridine, pyrimidine, and pyrrole derivatives, highlighting the role of piperidine and pyridine moieties in advancing synthetic chemistry and drug discovery (Negri et al., 2004).

Medicinal Chemistry and Pharmaceutical Applications

Piperazine derivatives, which share functional similarity with (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, have been widely studied for their therapeutic uses. These compounds have found applications across a range of therapeutic areas, including as antipsychotics, antidepressants, anticancer, and anti-inflammatory agents. The modification of the piperazine nucleus significantly impacts the medicinal potential of these molecules, underscoring the importance of piperidine and pyridine derivatives in medicinal chemistry (Rathi et al., 2016).

Propriétés

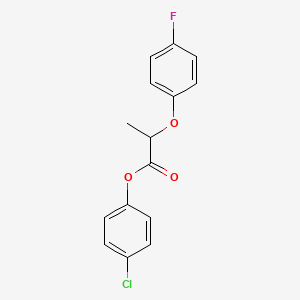

IUPAC Name |

N-[(3S)-piperidin-3-yl]pyridine-4-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);2*1H/t10-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQHHLNIWFFUOD-XRIOVQLTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)

![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)

![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)

![2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2864187.png)

![11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2864189.png)

![Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2864191.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2864195.png)

![N-[1-(2-Chloropropanoyl)-3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2864197.png)